![molecular formula C9H7NO3 B1268731 2-(Benzo[d]oxazol-2-yl)acetic acid CAS No. 78756-98-6](/img/structure/B1268731.png)
2-(Benzo[d]oxazol-2-yl)acetic acid
Overview
Description
2-(Benzo[d]oxazol-2-yl)acetic acid is a compound with the molecular formula C9H7NO3 . It is a key intermediate in the synthesis of a variety of compounds, including pharmaceuticals, fragrances, dyes, and other organic compounds.
Synthesis Analysis
2-substituted benzoxazole derivatives, including 2-(Benzo[d]oxazol-2-yl)acetic acid, can be synthesized from 2-(benzo[d]oxazol-2-yl)aniline . The synthesized compounds are purified and characterized by 1H NMR, 13C NMR, and mass spectroscopy .Molecular Structure Analysis
The molecular structure of 2-(Benzo[d]oxazol-2-yl)acetic acid is determined by its molecular formula, C9H7NO3 . Further details about its structure can be obtained through techniques such as NMR and mass spectroscopy .Chemical Reactions Analysis
The chemical reactions involving 2-(Benzo[d]oxazol-2-yl)acetic acid are primarily related to its role as an intermediate in the synthesis of various compounds . For instance, it can be used to synthesize 2-substituted benzoxazole derivatives .Physical And Chemical Properties Analysis
2-(Benzo[d]oxazol-2-yl)acetic acid has a molecular weight of 177.16 . Its physicochemical properties, such as solubility, lipophilicity, and druglikeness, can be calculated using various models .Scientific Research Applications
Synthesis of Substituted Imidazoles
This compound has been used in the synthesis of substituted imidazoles. A new synthetic pathway to four substituted imidazoles from readily available 2-((4-aryl(thienyl)-5H-1,2,3-dithiazol-5-ylidene)amino)phenols has been developed. Benzo[d]oxazol-2-yl(aryl(thienyl))methanimines were proved as key intermediates in their synthesis .
Anti-Inflammatory Agents
2-Substituted benzoxazole derivatives synthesized from 2-(benzo[d]oxazol-2-yl)aniline have shown potent anti-inflammatory efficacy. In vitro anti-inflammatory studies showed that some of these compounds showed good efficacy with percentage inhibition of 74.26±1.04, 80.16±0.24, and 70.24±0.68 for membrane stabilization activity 80.19±0.05, 85.30±1.04, and 75.68±1.28 towards proteinase inhibitory efficacy at a concentration of 100 μg/mL .
Anticancer Activity
2-Aryl 5-hydroxy benzo[d]oxazoles, synthesized in a one pot starting from ortho-disubstituted precursor and amino phenols with toluene as a solvent and manganese dioxide as the oxidant, were evaluated against 5 cancer cell lines as well as noncancerous cells and most of them showed good anticancer activity .
Molecular Docking Studies
In silico molecular docking studies were carried out to predict the binding affinity of the synthesized benzoxazole derivatives with prostaglandin H2 synthase (PGHS) protein and trypsin enzyme. Molecular docking analysis showed that some compounds possess good binding affinity towards PGHS protein with a docking score of -9.4 and -9.3 kcal/mol respectively .
Future Directions
The future directions for research on 2-(Benzo[d]oxazol-2-yl)acetic acid could involve exploring its potential applications in various fields, given the wide range of pharmacological activities exhibited by benzoxazole derivatives . Further studies could also focus on optimizing its synthesis and characterizing its physical and chemical properties in more detail.
properties
IUPAC Name |
2-(1,3-benzoxazol-2-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-9(12)5-8-10-6-3-1-2-4-7(6)13-8/h1-4H,5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRAQUVISUIUNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40359266 | |
Record name | 2-(benzo[d]oxazol-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40359266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzo[d]oxazol-2-yl)acetic acid | |
CAS RN |
78756-98-6 | |
Record name | 2-(benzo[d]oxazol-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40359266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1,3-Benzoxazol-2-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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